2-[4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol
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Description
1,2,4-Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known to exhibit a broad spectrum of biological activities and are used in the design of novel pesticides .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . For example, Chloramine-T mediated synthesis of N-phenyl pyrazolines was achieved by cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-14(2)20-22-21(23-28-20)25-10-9-24(18(13-25)8-11-26)12-17-6-7-19(27-5)16(4)15(17)3/h6-7,14,18,26H,8-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTZSEVITBSTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2CCO)C3=NOC(=N3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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